molecular formula C22H22O12 B191608 isorhamnetin-3-O-glucoside CAS No. 5041-82-7

isorhamnetin-3-O-glucoside

Cat. No. B191608
CAS RN: 5041-82-7
M. Wt: 478.4 g/mol
InChI Key: CQLRUIIRRZYHHS-LFXZADKFSA-N
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Description

Isorhamnetin 3-O-beta-D-glucopyranoside is a glycosyloxyflavone that is isorhamnetin substituted at position 3 by a beta-D-glucosyl residue . It is a natural compound widely contained in many vegetables and rice .


Synthesis Analysis

Biological synthesis of isorhamnetin 3-O-glucoside has been achieved using engineered glucosyltransferase . Another synthesis method involves a highly efficient three-enzyme (rhamnosyltransferase, glycine max sucrose synthase and uridine diphosphate (UDP)-rhamnose synthase) cascade using a UDP-rhamnose regeneration system .


Molecular Structure Analysis

Isorhamnetin 3-O-glucoside has been identified in the petals of R. rugosa, which are used in various cosmetic products . The molecular structure of isorhamnetin 3-O-glucoside has been analyzed using various techniques such as LC-ESI-MS/MS .


Chemical Reactions Analysis

Isorhamnetin 3-O-glucoside exhibits diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis . It exerts therapeutic effects through multiple networks of underlying molecular signaling pathways .


Physical And Chemical Properties Analysis

Isorhamnetin-3-O-glucoside has a molecular formula of C22H22O12 and a molar mass of 478.4. It has a predicted density of 1.75±0.1 g/cm3, a predicted boiling point of 834.4±65.0 °C, and a predicted flash point of 291.3°C .

Scientific Research Applications

Diabetes Treatment

  • Field : Medical Science
  • Application : Isorhamnetin has been found to have anti-diabetic effects in a high-fat diet and Streptozotocin-induced mice model of type 2 diabetes .
  • Method : Mice were fed with a high-fat diet followed by two consecutive low doses of Streptozotocin (40 mg/kg). The diabetic mice were then treated orally with isorhamnetin (10 mg/kg) or metformin (200 mg/kg) for 10 days .
  • Results : Isorhamnetin reduced the elevated levels of serum glucose and insulin in the treated diabetic group compared to the vehicle control mice. The homeostasis model assessment of insulin resistance (HOMA-IR) was decreased in diabetic mice treated with isorhamnetin compared to the vehicle controls .

Tooth Eruption

  • Field : Dental Science
  • Application : Isorhamnetin 3-O-neohesperidoside promotes the resorption of crown-covered bone during tooth eruption by osteoclastogenesis .
  • Method : The effect of isorhamnetin 3-O-neohesperidoside on receptor activator of nuclear factor-kB ligand (RANKL)-induced osteoclastogenesis was analyzed in vitro and resorption of the crown-covered bone of the lower first molars in mice in vivo .
  • Results : Isorhamnetin 3-O-neohesperidoside promoted osteoclastogenesis and the bone resorption of mouse bone marrow macrophages (BMMs) and upregulated mRNA expression of the osteoclast-specific genes cathepsin K (CTSK), vacuolar-type H + -ATPase d2(V-ATPase d2), tartrate resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) .

Antioxidant and Anti-inflammatory

  • Field : Medical Science
  • Application : Isorhamnetin has been found to have antioxidant and anti-inflammatory properties .
  • Method : The antioxidant and anti-inflammatory properties of isorhamnetin were studied in vitro and in vivo .
  • Results : Isorhamnetin was found to reduce oxidative stress and inflammation in various disease models .

Cancer Treatment

  • Field : Oncology
  • Application : Isorhamnetin has been found to have anti-cancer properties .
  • Method : The anti-cancer properties of isorhamnetin were studied in vitro and in vivo .
  • Results : Isorhamnetin was found to inhibit the growth of various types of cancer cells .

Cardiovascular Diseases

  • Field : Cardiology
  • Application : Isorhamnetin has been found to have beneficial effects in the management of cardiovascular diseases .
  • Method : The effects of isorhamnetin on cardiovascular diseases were studied in vitro and in vivo .
  • Results : Isorhamnetin was found to improve cardiovascular health by reducing oxidative stress and inflammation .

Metabolic Syndrome

  • Field : Endocrinology
  • Application : Isorhamnetin has been found to have beneficial effects in the management of metabolic syndrome .
  • Method : The effects of isorhamnetin on metabolic syndrome were studied in vitro and in vivo .
  • Results : Isorhamnetin was found to improve metabolic health by reducing oxidative stress and inflammation .

Antioxidant and Anti-inflammatory

  • Field : Medical Science
  • Application : Isorhamnetin-3-O-glucoside has been found to have antioxidant and anti-inflammatory properties .
  • Method : The antioxidant and anti-inflammatory properties of isorhamnetin-3-O-glucoside were studied in vitro and in vivo .
  • Results : Isorhamnetin-3-O-glucoside was found to reduce oxidative stress and inflammation in various disease models .

Antibacterial and Antiviral

  • Field : Microbiology
  • Application : Isorhamnetin-3-O-glucoside has been found to have antibacterial and antiviral properties .
  • Method : The antibacterial and antiviral properties of isorhamnetin-3-O-glucoside were studied in vitro .
  • Results : Isorhamnetin-3-O-glucoside was found to inhibit the growth of various types of bacteria and viruses .

Hepatic Diseases

  • Field : Hepatology
  • Application : Isorhamnetin-3-O-glucoside has been found to have beneficial effects in the management of hepatic diseases .
  • Method : The effects of isorhamnetin-3-O-glucoside on hepatic diseases were studied in vitro and in vivo .
  • Results : Isorhamnetin-3-O-glucoside was found to improve liver health by reducing oxidative stress and inflammation .

Obesity

  • Field : Endocrinology
  • Application : Isorhamnetin-3-O-glucoside has been found to have beneficial effects in the management of obesity .
  • Method : The effects of isorhamnetin-3-O-glucoside on obesity were studied in vitro and in vivo .
  • Results : Isorhamnetin-3-O-glucoside was found to improve metabolic health by reducing oxidative stress and inflammation .

Thrombosis

  • Field : Hematology
  • Application : Isorhamnetin-3-O-glucoside has been found to have beneficial effects in the management of thrombosis .
  • Method : The effects of isorhamnetin-3-O-glucoside on thrombosis were studied in vitro and in vivo .
  • Results : Isorhamnetin-3-O-glucoside was found to improve cardiovascular health by reducing oxidative stress and inflammation .

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Isorhamnetin glycosides (IGs) as phytonutrients are very promising and have excellent application potential . They exhibit higher bioaccessibility and plasma concentrations and longer average residence time in blood than aglycones .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRUIIRRZYHHS-LFXZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311218
Record name Isorhamnetin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isorhamnetin 3-O-glucoside

CAS RN

5041-82-7
Record name Isorhamnetin 3-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5041-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin-3-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorhamnetin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISORHAMNETIN 3-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,110
Citations
D Lee, JY Park, S Lee, KS Kang - Processes, 2021 - mdpi.com
… In this study, we examined the effect of ethanolic extract of Salicornia herbacea (ESH), isorhamnetin 3-O-glucoside (I3G), quercetin 3-O-glucoside (Q3G), quercetin, and isorhamnetin on …
Number of citations: 18 www.mdpi.com
BG Kim, SH Sung, NR Jung, Y Chong… - Journal of Molecular …, 2010 - Elsevier
… Isorhamnetin 3-O-glucoside has an effect on diabetic complications by inhibiting aldose … We reasoned that isorhamnetin 3-O-glucoside was able to be synthesized from quercetin using …
Number of citations: 20 www.sciencedirect.com
L Du, M Zhao, J Xu, D Qian, S Jiang… - Journal of agricultural …, 2014 - ACS Publications
… to obtain a general survey of the isorhamnetin 3-O-glucoside metabolic profile. As a result of our study, the parent and five metabolites of isorhamnetin 3-O-glucoside (Table 1) were …
Number of citations: 25 pubs.acs.org
JH Lee, S Lee, JY Park, IH Park, KS Kang, MS Shin - Processes, 2023 - mdpi.com
… Isorhamnetin-3-O-glucoside (IR3G) was isolated from glasswort, and Park and Kim [33] reported its antioxidant ability. In IR3G, a glucose molecule is bound to isorhamnetin, and its …
Number of citations: 1 www.mdpi.com
BG Kim - Journal of Applied Biological Chemistry, 2019 - koreascience.kr
… Isorhamnetin 3-Oglucoside has been extracted from several plants. … isorhamnetin 3-O-glucoside by comparing retention time and UV spectra with standard isorhamnetin 3-Oglucoside…
Number of citations: 4 koreascience.kr
L Du, M Zhao, J Tao, D Qian, S Jiang… - Journal of …, 2017 - academic.oup.com
… three metabolites isorhamnetin-3-O-glucoside, isorhamnetin … was firstly deglycosylated to isorhamnetin-3-O-glucoside and … minor amounts of isorhamnetin-3-O-glucoside were detected …
Number of citations: 15 academic.oup.com
HA Hassanean, EK Desoky - Phytochemistry, 1992 - Elsevier
… as 6″-(2-E-butenoyl) isorhamnetin-3-O-glucoside in addition to the known compounds: isorhamnetin, isorhamnetin 3-O-glucoside, kaempferol 3-O-rutinoside, sitosterol glucoside and …
Number of citations: 46 www.sciencedirect.com
DM Wang, WJ Pu, YH Wang, YJ Zhang, SS Wang - Molecules, 2012 - mdpi.com
A new flavonol glycoside together with five known phenolic compounds were isolated from the whole herb of Callianthemum taipaicum.The compounds were identified as isorhamnetin-…
Number of citations: 64 www.mdpi.com
F Sun, W Zhao, K Wang, S Wang, S Liang - Spectroscopy Letters, 2019 - Taylor & Francis
… isorhamnetin-3-O-glucoside was prepared by dissolving an accurately weighed amount of ∼16.6 mg isorhamnetin-3-O-glucoside … mL −1 for isorhamnetin-3-O-glucoside, respectively. …
Number of citations: 5 www.tandfonline.com
JY Park, LA Paje, KS Kang, S Lee - Journal of Applied …, 2021 - scholar.archive.org
Salicornia herbacea is a type of salt marsh plant that has been used in traditional medicine to treat several diseases. Isorhamnetin-3-O-glucoside (I3G) and quercetin-3-O-glucoside (…
Number of citations: 1 scholar.archive.org

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